molecular formula C11H7ClFN3O B4669630 N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide

N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide

Cat. No.: B4669630
M. Wt: 251.64 g/mol
InChI Key: QCFMTMRGURNTJA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of coupling reagents. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into the corresponding acyl chloride, which then reacts with 3-chloro-4-fluoroaniline to form the desired carboxamide . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can modulate its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O/c12-8-5-7(1-2-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFMTMRGURNTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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